3,7-Dimethoxy-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate 3,7-Dimethoxy-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate
Brand Name: Vulcanchem
CAS No.: 80709-63-3
VCID: VC17144006
InChI: InChI=1S/C21H26N2O2S.C4H4O4/c1-22-8-10-23(11-9-22)19-12-15-4-5-16(24-2)13-20(15)26-21-14-17(25-3)6-7-18(19)21;5-3(6)1-2-4(7)8/h4-7,13-14,19H,8-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
SMILES:
Molecular Formula: C25H30N2O6S
Molecular Weight: 486.6 g/mol

3,7-Dimethoxy-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate

CAS No.: 80709-63-3

Cat. No.: VC17144006

Molecular Formula: C25H30N2O6S

Molecular Weight: 486.6 g/mol

* For research use only. Not for human or veterinary use.

3,7-Dimethoxy-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate - 80709-63-3

Specification

CAS No. 80709-63-3
Molecular Formula C25H30N2O6S
Molecular Weight 486.6 g/mol
IUPAC Name (E)-but-2-enedioic acid;1-(2,9-dimethoxy-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine
Standard InChI InChI=1S/C21H26N2O2S.C4H4O4/c1-22-8-10-23(11-9-22)19-12-15-4-5-16(24-2)13-20(15)26-21-14-17(25-3)6-7-18(19)21;5-3(6)1-2-4(7)8/h4-7,13-14,19H,8-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Standard InChI Key LQUMAVLNXCTQQV-WLHGVMLRSA-N
Isomeric SMILES CN1CCN(CC1)C2CC3=C(C=C(C=C3)OC)SC4=C2C=CC(=C4)OC.C(=C/C(=O)O)\C(=O)O
Canonical SMILES CN1CCN(CC1)C2CC3=C(C=C(C=C3)OC)SC4=C2C=CC(=C4)OC.C(=CC(=O)O)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s molecular formula is C25H30N2O6S\text{C}_{25}\text{H}_{30}\text{N}_{2}\text{O}_{6}\text{S}, comprising a dibenzo(b,f)thiepin core modified with methoxy groups at positions 3 and 7, a 4-methylpiperazino group at position 10, and a maleate counterion . The IUPAC name, (E)-but-2-enedioic acid;1-(2,9-dimethoxy-5,6-dihydrobenzo[b]benzothiepin-5-yl)-4-methylpiperazine, reflects its stereochemistry and functional groups. The maleate salt enhances solubility, a critical factor for in vitro assays.

Structural Elucidation

The canonical SMILES string, CN1CCN(CC1)C2CC3=C(C=C(C=C3)OC)SC4=C2C=CC(=C4)OC.C(=CC(=O)O)C(=O)O, delineates the connectivity of the tricyclic system, methoxy substituents, and piperazine-maleate association . The isomeric SMILES further clarifies the E-configuration of the maleate moiety. X-ray crystallography data are unavailable, but the InChIKey LQUMAVLNXCTQQV-WLHGVMLRSA-N provides a unique identifier for computational studies.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular Weight486.6 g/mol
SMILES (Canonical)CN1CCN(CC1)C2CC3=C(C=C(C=C3)OC)SC4=C2C=CC(=C4)OC.C(=CC(=O)O)C(=O)O
InChIKeyLQUMAVLNXCTQQV-WLHGVMLRSA-N
Predicted CCS ([M+H]+)188.2 Ų

Synthesis and Physicochemical Properties

Synthetic Pathways

Adductm/zCCS (Ų)
[M+H]+369.16313188.2
[M+Na]+391.14507201.2
[M+NH4]+386.18967196.4
[M-H]-367.14857192.8

Pharmacological and Biological Activities

Antimicrobial Properties

Methoxylated thiepins demonstrate moderate activity against Gram-positive bacteria, attributed to membrane disruption. The 3,7-dimethoxy configuration may enhance lipid bilayer interaction, though MIC (Minimum Inhibitory Concentration) values for this specific compound are unreported.

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